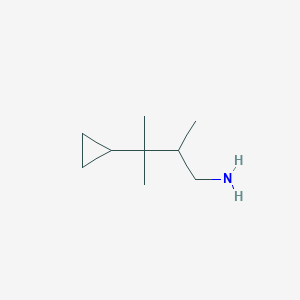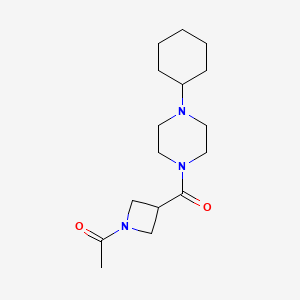
Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate is an organic compound with the molecular formula C15H15N3O2 and a molecular weight of 269.304. It belongs to the class of heterocyclic organic compounds, specifically quinoxalines, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-2-quinoxalin-2-ylacetate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis. This process can be carried out using various catalysts and under different reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale transesterification processes, utilizing commercially available methyl and ethyl esters as starting materials. The reaction conditions are optimized to ensure minimal environmental impact and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different quinoxaline-based compounds.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and other fields .
Applications De Recherche Scientifique
Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Quinoxaline derivatives are known for their biological activities, including antifungal, antibacterial, and antiviral properties.
Medicine: These compounds are investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: They are used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of tert-butyl 2-cyano-2-quinoxalin-2-ylacetate involves its interaction with molecular targets and pathways in biological systems. Quinoxaline derivatives exert their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of cellular pathways. These interactions lead to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline-2,4(1H,3H)-diones: These compounds are structurally similar and have applications in medicinal chemistry.
Indolo[2,3-b]quinoxalines: These compounds share a similar quinoxaline core and have significant biological activities.
Uniqueness
Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate is unique due to its specific tert-butyl and cyano functional groups, which enhance its lipophilicity and biological activity. This makes it a valuable compound in the development of new drugs and industrial products .
Propriétés
IUPAC Name |
tert-butyl 2-cyano-2-quinoxalin-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-15(2,3)20-14(19)10(8-16)13-9-17-11-6-4-5-7-12(11)18-13/h4-7,9-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSTUNOPIOPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2782594.png)


![N-(4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide](/img/structure/B2782600.png)


![1-(2,5-Dichlorophenyl)-2-oxo-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2782604.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2782607.png)





